Cerous oxalate nonahydrate

描述

It is a white crystalline solid that is practically insoluble in water but soluble in hot, moderately diluted sulfuric acid or hydrochloric acid . This compound is primarily used in various industrial and scientific applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Cerous oxalate nonahydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of cerous oxalate, which is then filtered and dried to obtain the nonahydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the controlled addition of oxalic acid to a solution of cerium(III) nitrate under continuous stirring. The precipitate is then collected, washed, and dried to achieve the desired purity and hydration level .

化学反应分析

Types of Reactions: Cerous oxalate nonahydrate primarily undergoes decomposition reactions when heated. It decomposes to form cerium oxide (CeO₂) and carbon dioxide (CO₂). This decomposition typically occurs at temperatures above 200°C .

Common Reagents and Conditions:

Oxidation: Cerous oxalate can be oxidized to cerium(IV) compounds using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction of cerous oxalate is less common but can be achieved using reducing agents like sodium borohydride (NaBH₄).

Major Products:

Decomposition: Cerium oxide (CeO₂) and carbon dioxide (CO₂).

Oxidation: Cerium(IV) oxide (CeO₂).

科学研究应用

Scientific Research Applications

1. Chemistry and Catalysis

- Precursor for Cerium Compounds : Cerous oxalate nonahydrate serves as a precursor for synthesizing other cerium compounds, which are essential in various chemical reactions.

- Catalytic Applications : It has been explored as a catalyst in organic reactions due to its ability to facilitate oxidation and reduction processes .

2. Biological Research

- Oxidative Stress Studies : Research has investigated the role of this compound in biological systems, particularly concerning oxidative stress and cellular protection mechanisms. The release of cerium ions is believed to modulate oxidative stress pathways, offering potential therapeutic benefits .

- Antiemetic Properties : The compound has been identified as having antiemetic properties, making it useful in treating nausea and vomiting .

3. Industrial Applications

- Glass and Ceramics Production : this compound is utilized in the glass industry as a polishing agent and as a component in specialty glasses. Its unique properties contribute to the quality of glass products .

- Metallurgy : In steel manufacturing, it helps remove impurities such as free oxygen and sulfur by forming stable compounds with them, enhancing the quality of steel products .

Toxicity Profile

While this compound has beneficial applications, it also poses toxicity risks primarily due to the oxalate ion. The compound can cause skin irritation, severe eye injury, and gastrointestinal distress if ingested. Long-term exposure may lead to kidney damage due to the formation of insoluble calcium oxalate crystals .

Hydrothermal Conversion Study

A study focused on the hydrothermal conversion of this compound to cerium oxide revealed critical insights into its structural transformations under varying pH conditions. Key findings included:

- Optimal conversion conditions were identified at 220 °C for 24 hours.

- The resulting cerium oxide exhibited nanocrystalline properties advantageous for catalytic applications .

Biocompatibility Research

Research indicated that while cerous oxalate is toxic at high concentrations, it may be used safely in controlled environments where concentrations can be monitored. Lower concentrations were found to promote cellular activity without significant cytotoxicity, suggesting potential applications in biomedicine .

作用机制

The mechanism of action of cerous oxalate nonahydrate in biological systems is not fully understood. it is believed to exert its effects through the release of cerium ions (Ce³⁺), which can interact with various cellular components. These interactions may involve the modulation of oxidative stress pathways and the stabilization of cellular membranes .

相似化合物的比较

Cerous oxalate nonahydrate can be compared with other cerium compounds, such as:

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O): Used as a precursor in the synthesis of cerous oxalate.

Cerium(IV) oxide (CeO₂): A common oxidation product of cerous oxalate, widely used as a catalyst and in fuel cells.

Cerium(III) acetate hydrate (Ce(C₂H₃O₂)₃·xH₂O): Another cerium compound with applications in catalysis and material science.

Uniqueness: this compound is unique due to its specific hydration state and its ability to decompose into cerium oxide, making it valuable in applications requiring high-purity cerium oxide .

生物活性

Cerous oxalate nonahydrate, chemically represented as , is an inorganic salt derived from cerium and oxalic acid. This compound has garnered attention due to its potential applications in various fields, including catalysis, materials science, and medicine. This article explores the biological activity of this compound, focusing on its toxicity, therapeutic uses, and relevant research findings.

This compound is typically synthesized through the reaction of cerium(III) chloride with oxalic acid in aqueous solution. The resulting product is a white crystalline solid that can be characterized by various techniques such as X-ray diffraction and infrared spectroscopy. The hydration state of the compound plays a significant role in its stability and reactivity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 468.25 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

Toxicity Profile

This compound exhibits significant toxicity, primarily due to the oxalate ion. Oxalates are known to be corrosive to tissues, causing irritation to the skin, eyes, and mucous membranes. They can also lead to gastrointestinal distress if ingested and have been associated with kidney damage due to the formation of insoluble calcium oxalate crystals .

- Skin Irritation : Contact with cerous oxalate can cause redness and irritation.

- Eye Damage : Exposure can result in severe eye injury.

- Gastrointestinal Effects : Ingestion may lead to nausea, vomiting, and abdominal pain.

Therapeutic Uses

Despite its toxicity, cerous oxalate has been explored for therapeutic applications. It has been identified as an antiemetic agent, which helps to prevent nausea and vomiting . Additionally, its role in various chemical processes makes it a candidate for applications in drug delivery systems and as a catalyst in organic reactions.

Case Studies and Research Findings

-

Hydrothermal Conversion : A significant study focused on the hydrothermal conversion of cerium oxalate to cerium oxide (CeO₂), revealing insights into its structural transformations under different pH conditions. This process is critical for applications in catalysis and materials science .

- Key Findings :

- Optimal conditions for conversion were found at 220 °C for 24 hours.

- The resulting CeO₂ exhibited nanocrystalline properties beneficial for catalytic applications.

- Key Findings :

- Biocompatibility Studies : Research has indicated that while cerous oxalate is toxic at certain concentrations, it may be used safely in controlled environments where its effects can be monitored. Studies demonstrated that lower concentrations could potentially promote cellular activity without significant cytotoxicity .

Table 2: Summary of Biological Studies on Cerous Oxalate

属性

IUPAC Name |

cerium(3+);oxalate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.9H2O/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;9*1H2/q;;;2*+3;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPQHCDHLXEDS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

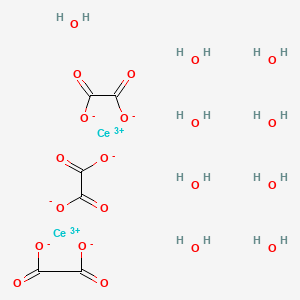

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Ce2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13266-83-6, 15750-47-7 | |

| Record name | Cerous oxalate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OXALATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UV74P3R0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。